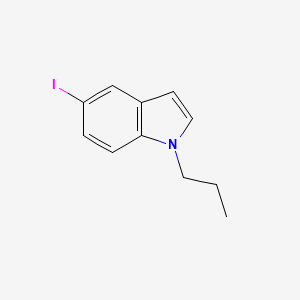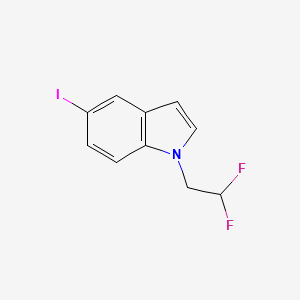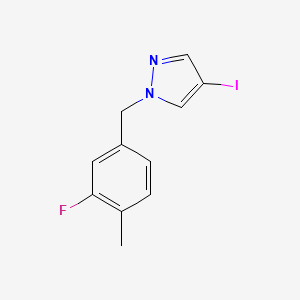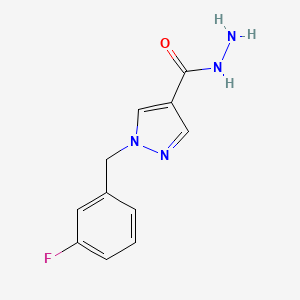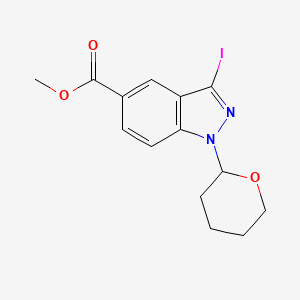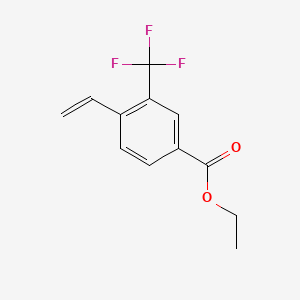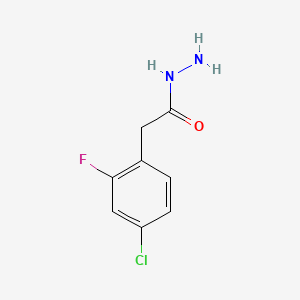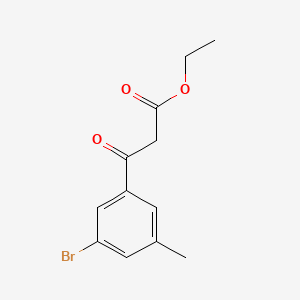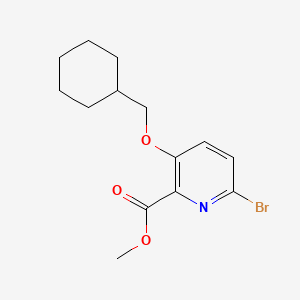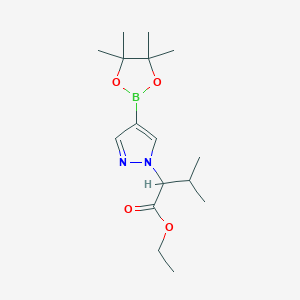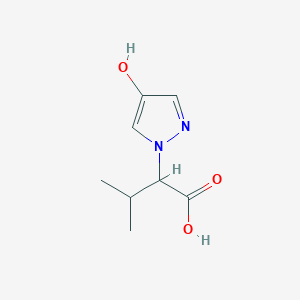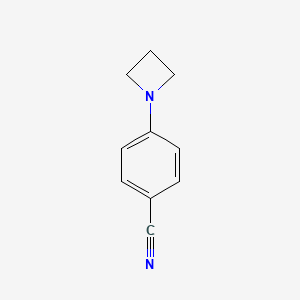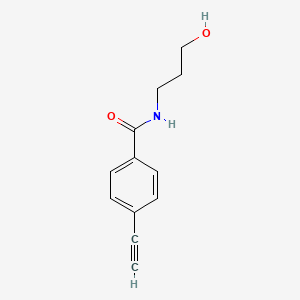
4-Ethynyl-N-(3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-N-(3-hydroxypropyl)benzamide is an organic compound that features a benzamide core with an ethynyl group at the para position and a hydroxypropyl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N-(3-hydroxypropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynylbenzoic acid and 3-hydroxypropylamine.
Amide Formation: The carboxylic acid group of 4-ethynylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-hydroxypropylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of industrial-scale purification techniques.
化学反応の分析
Types of Reactions
4-Ethynyl-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a variety of products depending on the oxidizing agent used.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxypropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the amide bond yields amines.
科学的研究の応用
4-Ethynyl-N-(3-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Ethynyl-N-(3-hydroxypropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxypropyl group can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethynylbenzoic acid: Lacks the hydroxypropyl group, making it less versatile in forming hydrogen bonds.
N-(3-hydroxypropyl)benzamide: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
Uniqueness
4-Ethynyl-N-(3-hydroxypropyl)benzamide is unique due to the presence of both the ethynyl and hydroxypropyl groups, which allow it to participate in a wider range of interactions and reactions compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-ethynyl-N-(3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-10-4-6-11(7-5-10)12(15)13-8-3-9-14/h1,4-7,14H,3,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXNODWOFZHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
